

# Application Notes for Tracing Central Carbon Metabolism with Alpha, Beta-Trehalose-13C12

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Compound of Interest		
Compound Name:	Alpha,Beta-Trehalose-13C12	
Cat. No.:	B15622485	Get Quote

### Introduction

Alpha,Beta-Trehalose-13C12 is a stable isotope-labeled form of trehalose, a disaccharide of glucose that serves as a primary energy source and stress protectant in a wide range of organisms, including bacteria, fungi, and insects.[1][2][3] As a non-radioactive tracer,

Alpha,Beta-Trehalose-13C12 is a powerful tool for elucidating the dynamics of central carbon metabolism in these organisms through a technique known as 13C Metabolic Flux Analysis (13C-MFA).[4][5] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and data interpretation guidelines for utilizing Alpha,Beta-Trehalose-13C12 to investigate metabolic pathways.

### Principle of the Method

The core principle of using **Alpha,Beta-Trehalose-13C12** lies in tracing the path of the heavy carbon atoms (<sup>13</sup>C) as they are incorporated into various downstream metabolites.[6] When an organism is supplied with **Alpha,Beta-Trehalose-13C12**, it is taken up by the cells and catabolized by the enzyme trehalase into two molecules of <sup>13</sup>C-glucose.[7] These labeled glucose molecules then enter central carbon metabolism, primarily through glycolysis and the pentose phosphate pathway (PPP). As these pathways proceed, the <sup>13</sup>C atoms are distributed throughout a network of interconnected metabolites.[8]

By using mass spectrometry (MS) to measure the mass shifts in these downstream metabolites, it is possible to determine the mass isotopomer distribution (MID)—the relative



abundance of molecules with different numbers of <sup>13</sup>C atoms.[9] This distribution pattern provides a detailed fingerprint of the metabolic fluxes, or the rates of the enzymatic reactions, throughout the central carbon network.[4][10] Computational modeling is then used to estimate the intracellular fluxes that best explain the observed labeling patterns.[11]

### **Applications**

The use of **Alpha,Beta-Trehalose-13C12** as a metabolic tracer is particularly valuable in several key research areas:

- Insect Metabolism: Trehalose is the primary hemolymph sugar in most insects, analogous to glucose in vertebrates. Tracing with <sup>13</sup>C-trehalose can provide critical insights into energy metabolism related to flight, development, and immune responses.[12]
- Microbial and Fungal Pathogenesis: Many bacteria and fungi, including important human pathogens, utilize trehalose for survival and virulence.[3] Alpha,Beta-Trehalose-13C12 can be used to study the metabolic pathways essential for these processes, potentially identifying novel targets for antimicrobial drug development.
- Biotechnology and Metabolic Engineering: In industrial biotechnology, microorganisms are
  often engineered to produce valuable chemicals. Understanding and optimizing their central
  carbon metabolism is crucial for maximizing yield. <sup>13</sup>C-trehalose tracing can be employed in
  organisms that naturally utilize trehalose or have been engineered with trehalose metabolic
  pathways.[13]
- Drug Development: For therapeutic strategies targeting trehalose metabolism, this tracer can be used to assess the on-target effects of drug candidates by measuring their impact on metabolic fluxes.

## **Data Presentation**

The primary quantitative data from a <sup>13</sup>C labeling experiment is the mass isotopomer distribution (MID) of key metabolites. The following tables present hypothetical but representative data from an experiment where a microbial culture was grown with **Alpha,Beta-Trehalose-13C12** as the sole carbon source until a metabolic and isotopic steady state was reached.



Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates

Metabol ite	M+0 (%)	M+1 (%)	M+2 (%)	M+3 (%)	M+4 (%)	M+5 (%)	M+6 (%)
Glucose- 6- Phosphat e	2.5	1.8	3.7	5.5	8.2	15.3	63.0
Fructose- 6- Phosphat e	2.8	2.1	4.0	5.9	8.8	16.1	60.3
Dihydrox yacetone Phosphat e	15.2	8.1	25.3	51.4	-	-	-
Glycerald ehyde-3- Phosphat e	14.9	8.5	26.1	50.5	-	-	-
3- Phospho glycerate	16.1	9.0	27.3	47.6	-	-	-
Phospho enolpyru vate	16.5	9.2	27.9	46.4	-	-	-
Pyruvate	17.2	9.8	28.5	44.5	-	-	-

M+n represents the fraction of the metabolite pool containing 'n' ¹3C atoms.

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates



Metabol ite	M+0 (%)	M+1 (%)	M+2 (%)	M+3 (%)	M+4 (%)	M+5 (%)	M+6 (%)
Citrate	20.1	15.5	35.2	12.8	10.4	5.1	0.9
α- Ketogluta rate	22.3	18.2	38.1	10.5	8.7	2.2	-
Succinat e	25.6	20.1	40.3	8.9	5.1	-	-
Fumarate	26.0	20.5	40.8	8.5	4.2	-	-
Malate	25.8	20.3	40.5	8.7	4.7	-	-

M+n represents the fraction of the metabolite pool containing 'n' <sup>13</sup>C atoms.

## **Experimental Protocols**

The following protocols provide a general framework for conducting a steady-state <sup>13</sup>C labeling experiment using **Alpha,Beta-Trehalose-13C12**. Optimization for specific organisms and experimental conditions is recommended.

## **Protocol 1: Cell/Organism Culture and Labeling**

Objective: To culture cells or organisms in the presence of **Alpha,Beta-Trehalose-13C12** to achieve isotopic steady state.

### Materials:

- · Cell line or organism of interest
- Appropriate growth medium lacking a carbon source
- Alpha, Beta-Trehalose-13C12 (sterile solution)
- Unlabeled trehalose (for control cultures)
- Incubator, shaker, or other appropriate culture system



### Procedure:

- Prepare Labeling Medium: Prepare the growth medium with **Alpha,Beta-Trehalose-13C12** as the sole carbon source at the desired concentration. A common starting point is a 99% labeled, 1% unlabeled mixture to facilitate the detection of naturally occurring isotopes.
- Inoculation: Inoculate the labeling medium with the cells or organism from a starter culture grown in unlabeled medium. The initial cell density should be low to allow for several generations of growth in the labeled medium.
- Incubation: Culture the cells/organism under standard growth conditions. To achieve an
  isotopic steady state, cells should be allowed to grow for a sufficient duration, typically 5-7
  doublings.
- Monitoring Growth: Monitor the growth of the culture (e.g., by measuring optical density or cell counts) to ensure it reaches the desired metabolic state (e.g., mid-exponential phase).
- Harvesting: Once the culture has reached the target growth phase and isotopic steady state, proceed immediately to the metabolite quenching and extraction protocol.

## **Protocol 2: Metabolite Quenching and Extraction**

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.

### Materials:

- Ice-cold saline (0.9% NaCl)
- -80°C quenching/extraction solvent (e.g., 80:20 methanol:water)
- Dry ice
- Centrifuge capable of reaching low temperatures

### Procedure:

Rapid Cooling: Place the culture vessel on dry ice to rapidly cool the cells and medium.



- Cell Separation: Quickly separate the cells from the labeled medium. For suspension cultures, this can be done by centrifugation at a low temperature (e.g., 1,000 x g for 1 minute at 0°C). For adherent cells, aspirate the medium.
- Washing: Wash the cell pellet or plate once with ice-cold saline to remove any remaining extracellular labeled trehalose. Centrifuge again if necessary and discard the supernatant.
- Quenching and Extraction: Add the pre-chilled (-80°C) extraction solvent to the cell pellet or plate. For a 10 cm plate, 1 mL is typically sufficient.
- Lysis: Scrape the cells (if adherent) into the solvent and transfer the mixture to a
  microcentrifuge tube. Vortex vigorously to ensure complete cell lysis and protein
  precipitation.
- Incubation: Incubate the samples at -20°C for at least 20 minutes to facilitate protein precipitation.
- Clarification: Centrifuge the extract at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
- Storage: Store the metabolite extracts at -80°C until analysis.

## Protocol 3: LC-MS/MS Analysis of <sup>13</sup>C-Labeled Metabolites

Objective: To separate and detect <sup>13</sup>C-labeled metabolites and determine their mass isotopomer distributions.

#### Materials:

- Metabolite extract from Protocol 2
- LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)



- Appropriate chromatography column (e.g., HILIC for polar metabolites)
- Mobile phases for liquid chromatography

### Procedure:

- Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent compatible with the LC-MS method.
- Chromatography: Inject the reconstituted sample onto the LC system. Use a chromatographic method optimized for the separation of central carbon metabolites.
- Mass Spectrometry: Analyze the eluting metabolites using the mass spectrometer. For
  targeted analysis, use Selected Reaction Monitoring (SRM) on a triple quadrupole
  instrument, setting up transitions for each expected isotopologue of the target metabolites.
   [14] For untargeted analysis, use a high-resolution instrument to acquire full scan data.
- Data Acquisition: Acquire data across the entire chromatographic run. Ensure that the mass resolution is sufficient to distinguish between different isotopologues.
- Data Processing: Integrate the peak areas for each mass isotopologue of a given metabolite.
   Correct for the natural abundance of <sup>13</sup>C and other stable isotopes to determine the fractional enrichment and mass isotopomer distribution.[14]

## **Visualizations**

## **Trehalose Metabolism and Central Carbon Pathways**



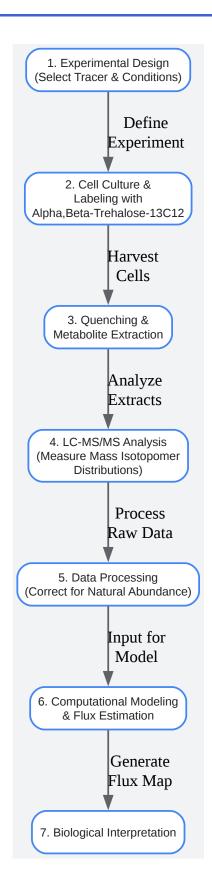


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Caption: Trehalose catabolism and its entry into central carbon metabolism.

## Experimental Workflow for <sup>13</sup>C Metabolic Flux Analysis





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Caption: General workflow for a 13C Metabolic Flux Analysis experiment.



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